5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Description
This compound is a functionalized 1,3-thiazole derivative featuring:
- A carboxylic acid group at position 4, enabling hydrogen bonding and ionic interactions.
- An amino group at position 5, which can participate in nucleophilic reactions or serve as a hydrogen bond donor.
- A tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 2, providing steric bulk and chemical stability during synthetic processes .
The Boc group is a widely used protective moiety for amines, preventing unwanted side reactions while retaining solubility in organic solvents.
Properties
IUPAC Name |
5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-5(13-10(17)18-11(2,3)4)8-14-6(9(15)16)7(12)19-8/h5H,12H2,1-4H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCLUIRODGXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(S1)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The Boc protection step is crucial for maintaining the stability of the amino group during subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Thiazole derivatives, including 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, have been explored for their potential anticancer properties. Research indicates that thiazole compounds can inhibit specific cancer cell lines by targeting mitotic processes. For instance, studies have shown that modifications to thiazole structures can lead to compounds with enhanced potency against cancer cells with amplified centrosomes, which is crucial for inducing multipolar mitotic spindles and subsequent cell death .
Inhibition of Kinesins : The compound has been studied as a potential inhibitor of kinesins, particularly HSET (KIFC1), which plays a role in the survival of cancer cells by facilitating proper spindle formation during cell division. The ability to inhibit this protein can lead to the development of novel anticancer therapies .
Organic Synthesis
Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex thiazole derivatives or other heterocycles that exhibit biological activity .
Fluorescent Probes Development : The compound's structure has been utilized in the design of fluorescent probes for biological imaging. By attaching suitable moieties to the thiazole core, researchers can create probes that selectively bind to biological targets, enabling visualization and tracking within cellular environments .
Pharmaceutical Applications
Drug Development : The compound's potential as a therapeutic agent is being explored in various drug development programs. Its ability to modulate biological pathways makes it a candidate for treating diseases beyond cancer, including inflammatory conditions and metabolic disorders. The versatility of its chemical structure allows for modifications that can enhance efficacy and reduce side effects .
Formulation Studies : Research into the formulation of this compound has been undertaken to evaluate its stability and solubility profiles. Such studies are critical for ensuring that the compound can be effectively delivered in therapeutic settings. Investigations into its pharmacokinetics and pharmacodynamics are ongoing to better understand its behavior in biological systems .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity through inhibition of HSET; targeting mitotic processes |
| Organic Synthesis | Versatile building block for synthesizing biologically active molecules |
| Pharmaceutical Applications | Potential drug development; formulation studies for stability and solubility |
Case Studies
- Anticancer Activity Investigation :
- Synthesis of Fluorescent Probes :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthesis, and its removal exposes the amino group, which can then interact with various biological molecules. The thiazole ring may also play a role in binding to specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Physicochemical and Reactivity Comparisons
- Solubility : The target compound’s carboxylic acid group (pKa ~2-3) confers higher aqueous solubility at physiological pH compared to ester derivatives (e.g., ethyl ester in ) or carboxamides (e.g., ).
- Synthetic Utility : The Boc group in the target compound and analogues (e.g., ) facilitates selective deprotection under acidic conditions, enabling modular synthesis of peptide-like structures.
Biological Activity
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Thiazoles often serve as essential scaffolds in drug design, particularly in developing antimicrobial and anticancer agents. The presence of the amino group and carboxylic acid moiety enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2-amino-1,3-thiazole derivatives possess significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range around 25 μg/mL, demonstrating their effectiveness against pathogenic microorganisms.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| 2-Amino-1,3-thiazole | S. aureus | 25 |
| 2-Amino-1,3-thiazole | E. coli | 31.25 |
| Novel derivative | A. niger | 32.6 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that certain thiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | U251 (glioblastoma) | < 10 |
| Compound B | WM793 (melanoma) | < 20 |
| Compound C | HepG-2 (liver carcinoma) | < 30 |
The mechanism by which these thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, the compound may inhibit key enzymes or disrupt cellular pathways essential for cancer cell proliferation or microbial survival . Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the thiazole ring can significantly enhance activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial properties against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to enhanced activity, particularly against resistant strains .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings demonstrated that compounds with specific substituents showed promising activity, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?
Methodology :
- Stepwise Synthesis : Begin with coupling the Boc-protected aminoethyl group to the thiazole core via carbodiimide-mediated reactions (e.g., EDC/HOBt), followed by carboxylation at the 4-position using CO₂ or a carboxylic acid precursor under basic conditions .
- Purification : Use column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures improves purity (>95%) .
- Quality Control : Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can the structure of this compound be unambiguously characterized?
Methodology :
- Spectroscopic Analysis :
- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ ion, ensuring molecular weight matches theoretical values .
Q. What precautions are critical for handling this compound in the lab?
Methodology :
- Storage : Store at -20°C under inert gas (argon) to prevent Boc-group hydrolysis or carboxylic acid dimerization .
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water and consult a physician .
Advanced Research Questions
Q. How does the Boc-protected amino group influence the compound’s stability under acidic or basic conditions?
Methodology :
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, use HEK-293 cells with DMEM + 10% FBS for consistent IC₅₀ measurements .
- Orthogonal Assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to confirm target engagement .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the carboxylic acid moiety and target active sites (e.g., kinase ATP pockets). Prioritize derivatives with enhanced hydrogen-bonding networks .
- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the Boc group in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
